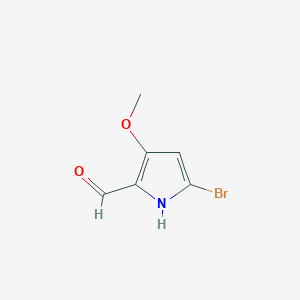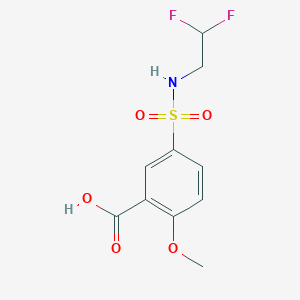![molecular formula C11H17N5O2S B6646608 N-[2-methyl-1-(pyrazolo[1,5-a]pyrimidin-5-ylamino)propan-2-yl]methanesulfonamide](/img/structure/B6646608.png)
N-[2-methyl-1-(pyrazolo[1,5-a]pyrimidin-5-ylamino)propan-2-yl]methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-methyl-1-(pyrazolo[1,5-a]pyrimidin-5-ylamino)propan-2-yl]methanesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential for therapeutic applications. This compound is commonly referred to as MPSP and has been studied extensively for its mechanism of action, biochemical and physiological effects, and future directions for research.
Mechanism of Action
MPSP exerts its effects through the inhibition of specific enzymes involved in cell division and proliferation, including cyclin-dependent kinases (CDKs) and Aurora kinases. By targeting these enzymes, MPSP can prevent the growth and division of cancer cells, leading to cell death. Additionally, MPSP has been shown to have anti-inflammatory and anti-oxidant effects, which may be mediated through the modulation of various signaling pathways.
Biochemical and Physiological Effects:
MPSP has been shown to have various biochemical and physiological effects, including the inhibition of CDKs and Aurora kinases, anti-inflammatory and anti-oxidant effects, and the induction of apoptosis in cancer cells. Additionally, MPSP has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.
Advantages and Limitations for Lab Experiments
One of the main advantages of MPSP in lab experiments is its specificity for CDKs and Aurora kinases, which allows for targeted inhibition of cancer cells. Additionally, MPSP has been shown to have minimal toxicity in normal cells, making it a safer alternative to traditional chemotherapy drugs. However, one limitation of MPSP is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research on MPSP, including the development of more efficient and cost-effective synthesis methods, the identification of additional targets for MPSP in cancer cells, and the exploration of its potential for use in combination with other cancer therapies. Additionally, further research is needed to determine the long-term safety and efficacy of MPSP in clinical settings.
Synthesis Methods
MPSP can be synthesized through a multi-step process that involves the reaction of pyrazolo[1,5-a]pyrimidine with 2-methyl-1-propanamine, followed by the addition of methanesulfonyl chloride. The resulting compound is then purified through various techniques, including column chromatography and recrystallization.
Scientific Research Applications
MPSP has been studied extensively for its potential therapeutic applications, particularly in the treatment of cancer. Research has shown that MPSP can inhibit the growth of cancer cells by targeting specific enzymes involved in cell division and proliferation. Additionally, MPSP has been shown to have anti-inflammatory and anti-oxidant properties, which may make it useful in the treatment of various inflammatory and oxidative stress-related diseases.
properties
IUPAC Name |
N-[2-methyl-1-(pyrazolo[1,5-a]pyrimidin-5-ylamino)propan-2-yl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N5O2S/c1-11(2,15-19(3,17)18)8-12-9-5-7-16-10(14-9)4-6-13-16/h4-7,15H,8H2,1-3H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCJVDHANPLXGSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC1=NC2=CC=NN2C=C1)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-methyl-1-(pyrazolo[1,5-a]pyrimidin-5-ylamino)propan-2-yl]methanesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3-[(1,5-Dimethylpyrrole-2-carbonyl)amino]phenyl]propanoic acid](/img/structure/B6646527.png)
![3-[3-[(1-Aminocyclopentanecarbonyl)amino]phenyl]propanoic acid](/img/structure/B6646544.png)


![1-(2,5-Difluorophenyl)-2-[[1-(hydroxymethyl)cyclopentyl]methylamino]ethanol](/img/structure/B6646557.png)
![2-[1-(4,6-Dimethoxypyrimidin-2-yl)piperidin-3-yl]acetic acid](/img/structure/B6646564.png)
![[1-[[(5-pyridin-3-yl-1H-pyrazol-4-yl)methylamino]methyl]cyclopentyl]methanol](/img/structure/B6646572.png)
![N-[4-(4-fluorophenyl)sulfonylphenyl]prop-2-enamide](/img/structure/B6646575.png)

![N-[[1-(hydroxymethyl)cyclopentyl]methyl]quinoline-4-carboxamide](/img/structure/B6646582.png)
![2-[(4-Bromo-2-methoxybenzoyl)amino]-3-methoxypropanoic acid](/img/structure/B6646585.png)
![2-[2-(2,2-Difluoroethylsulfamoyl)-5-methoxyphenyl]acetic acid](/img/structure/B6646618.png)

